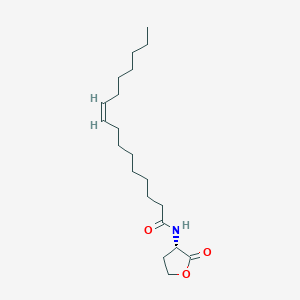

N-cis-Hexadec-9Z-enoyl-L-Homoserinlacton

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

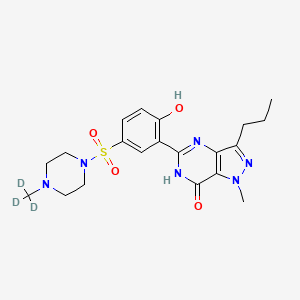

Übersicht

Beschreibung

N-cis-Hexadec-9-enoyl-L-Homoserinlacton: ist ein langkettiges N-acyliertes Homoserinlacton (AHL), das als Quorum-Sensing-Signalmolekül in bestimmten Bakterienstämmen wie Sinorhizobium meliloti fungiert. Quorum-Sensing ist ein regulatorischer Prozess, der von Bakterien verwendet wird, um die Genexpression als Reaktion auf eine steigende Zelldichte zu kontrollieren. Dieser regulatorische Prozess manifestiert sich in verschiedenen Phänotypen, darunter Biofilmbildung und die Produktion von Virulenzfaktoren .

Wissenschaftliche Forschungsanwendungen

Quorum-Sensing-Signalmolekül

“N-cis-Hexadec-9Z-enoyl-L-Homoserinlacton” ist ein langkettiges AHL (acylierte Homoserinlactone), das in bestimmten Bakterienstämmen als Quorum-Sensing-Signalmolekül fungiert . Quorum Sensing ist ein regulatorischer Prozess, der von Bakterien zur Kontrolle der Genexpression als Reaktion auf die zunehmende Zelldichte verwendet wird . Dieser regulatorische Prozess äußert sich in einer Vielzahl von Phänotypen, darunter die Bildung von Biofilmen und die Produktion von Virulenzfaktoren .

Hemmung der Pathogenese

Die Regulierung der bakteriellen Quorum-Sensing-Signalisierung kann zur Hemmung der Pathogenese eingesetzt werden . Dies stellt einen neuen Ansatz zur antimikrobiellen Therapie bei der Behandlung von Infektionskrankheiten dar . Die Spezifität des Signals wird durch die Unterschiede in den AHLs vermittelt, die im Allgemeinen aus einer Fettsäure bestehen, die an Homoserinlacton (HSL) gekoppelt ist .

Forschung in Immunologie & Entzündung

Diese Verbindung wurde im Forschungsbereich Immunologie & Entzündung verwendet . Die Details der spezifischen Studien und ihrer Ergebnisse werden in den Quellen nicht angegeben.

Forschung in Infektionskrankheiten

“this compound” wurde auch im Forschungsbereich Infektionskrankheiten verwendet

Wirkmechanismus

Target of Action

N-cis-Hexadec-9Z-enoyl-L-homoserine lactone, also known as N-(9Z-hexadecenoyl)-homoserine lactone, is primarily a bacterial quorum-sensing signaling molecule . It plays a crucial role in controlling gene expression in response to increasing cell density .

Mode of Action

This compound achieves coordinated gene expression by the production, release, and detection of small diffusible signal molecules called autoinducers . The N-acylated homoserine lactones (AHLs) comprise one such class of autoinducers, each of which generally consists of a fatty acid coupled with homoserine lactone (HSL) . These differences confer signal specificity through the affinity of transcriptional regulators of the LuxR family .

Biochemical Pathways

The compound’s action manifests itself with a variety of phenotypes including biofilm formation and virulence factor production . It functions as a quorum sensing signaling molecule in strains of S. meliloti .

Biochemische Analyse

Biochemical Properties

N-cis-Hexadec-9Z-enoyl-L-homoserine lactone interacts with transcriptional regulators of the LuxR family . These interactions confer signal specificity, allowing for coordinated gene expression .

Cellular Effects

N-cis-Hexadec-9Z-enoyl-L-homoserine lactone influences cell function by regulating bacterial quorum sensing signaling . This can affect various cellular processes, including biofilm formation and virulence factor production .

Molecular Mechanism

At the molecular level, N-cis-Hexadec-9Z-enoyl-L-homoserine lactone exerts its effects through the production, release, and detection of small diffusible signal molecules called autoinducers . This can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of N-cis-Hexadec-9Z-enoyl-L-homoserine lactone can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of N-cis-Hexadec-9Z-enoyl-L-homoserine lactone can vary with different dosages in animal models

Metabolic Pathways

N-cis-Hexadec-9Z-enoyl-L-homoserine lactone is involved in the quorum sensing metabolic pathway . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-cis-Hexadec-9-enoyl-L-Homoserinlacton beinhaltet typischerweise die Kupplung einer Fettsäure mit Homoserinlacton. Der Prozess kann unter Verwendung von Standard-Peptidkupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS) in einem organischen Lösungsmittel wie Dichlormethan (DCM) durchgeführt werden. Die Reaktion wird in der Regel unter einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern .

Industrielle Produktionsmethoden: Die industrielle Produktion von N-cis-Hexadec-9-enoyl-L-Homoserinlacton kann Fermentationsprozesse mit gentechnisch veränderten Bakterienstämmen umfassen, die in der Lage sind, die Verbindung in großen Mengen zu produzieren. Die Verbindung kann dann unter Verwendung chromatographischer Techniken extrahiert und gereinigt werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-cis-Hexadec-9-enoyl-L-Homoserinlacton kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Doppelbindung in der Fettsäurekette kann oxidiert werden, um Epoxide oder Diole zu bilden.

Reduktion: Die Doppelbindung kann reduziert werden, um die entsprechende gesättigte Verbindung zu bilden.

Substitution: Der Lactonring kann nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie m-Chlorperbenzoesäure (m-CPBA) oder Osmiumtetroxid (OsO4) können für Oxidationsreaktionen verwendet werden.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) kann für Reduktionsreaktionen eingesetzt werden.

Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Epoxide, Diole.

Reduktion: Gesättigtes N-Acyl-Homoserinlacton.

Substitution: N-substituierte Homoserinlactone

Eigenschaften

IUPAC Name |

(Z)-N-[(3S)-2-oxooxolan-3-yl]hexadec-9-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18-16-17-24-20(18)23/h7-8,18H,2-6,9-17H2,1H3,(H,21,22)/b8-7-/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQHAQLGRDSHKW-ZEVQVBBLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)NC1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6-methyl-4-[(4-methoxyphenyl)methoxy]benzenamine](/img/structure/B584227.png)

![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/structure/B584230.png)

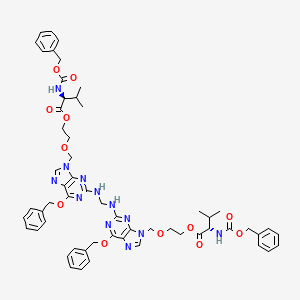

![Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]](/img/structure/B584233.png)

![Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester]](/img/structure/B584234.png)

![methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B584242.png)